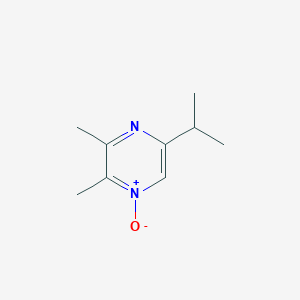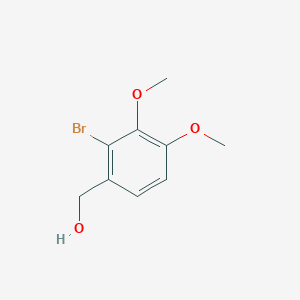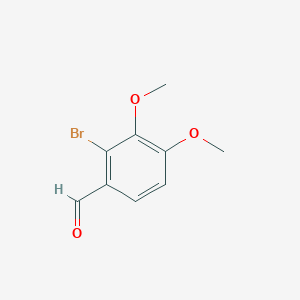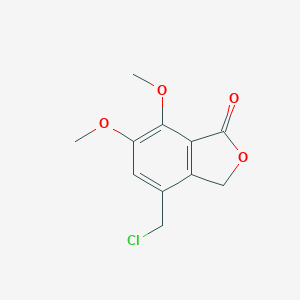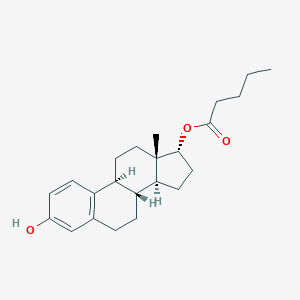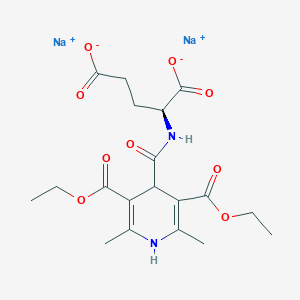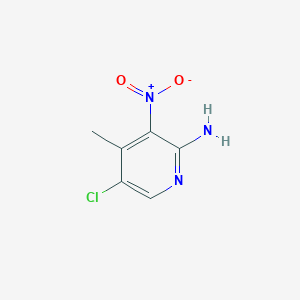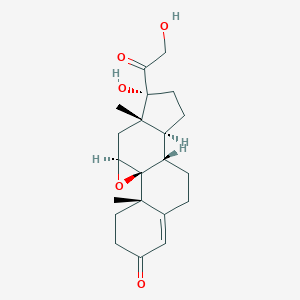
9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione
Description
9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione is a metabolite of Mometasone Furoate , which is a tropical corticosteroid used as an anti-inflammatory .
Synthesis Analysis
The synthesis of 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione involves several precursors such as 9-Bromo-11,17,2… , 11-Epicortisol , Anecortave Acetate , 21-Acetoxy-17α-… , and Pregn-4-ene-3,2… . The synthesis process has been documented in the Journal of the American Chemical Society .Molecular Structure Analysis
The molecular structure of 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione contains a total of 58 bonds, including 30 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and various ring structures .Chemical Reactions Analysis
9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione is a metabolite of Mometasone Furoate . It is also known that 9,11β-epoxysteroid compounds can be prepared by 9-position fluorination to obtain dexamethasone .Physical And Chemical Properties Analysis
The physical and chemical properties of 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione are as follows: Molecular Weight: 360.44400 g/mol, Density: 1.32g/cm3, Boiling Point: 559.7ºC at 760mmHg, Molecular Formula: C 21 H 28 O 5, Flash Point: 198.2ºC .Scientific Research Applications
11Beta-hydroxysteroid Dehydrogenase Type 1
The enzyme 11Beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) plays a significant role in hormone regulation within tissues, specifically by converting inactive glucocorticoids to their active forms. This enzyme's functionality is crucial for normal hypothalamus-pituitary-adrenal (HPA) axis operation, metabolic syndrome implications, and immune response modulation. Studies show abnormalities in HPA axis responses and hyperandrogenism resulting from genetic defects in 11beta-HSD1 action, highlighting its importance in physiological processes and disease conditions (Cooper & Stewart, 2009).
Epoxy Polymers and Anticorrosive Coatings
Epoxy polymers, including various formulations such as triglycidyl ether tribisphenol A and hexaglycidyl trimethylene dianiline, are explored for their potential as anticorrosive coatings for carbon steel in marine environments. Computational approaches, including density functional theory (DFT) and Monte Carlo simulations, are utilized to analyze global quantum chemical descriptors, indicating the efficacy of these epoxy formulations in providing durable anticorrosive properties (Hsissou, 2021).
Bisphenol A and Type 2 Diabetes Mellitus
Bisphenol A (BPA), widely used in the production of plastics and epoxy resins, has been identified as a potential endocrine-disrupting compound with diabetogenic action. Observational and preclinical studies link BPA exposure to an increased risk of developing type 2 diabetes mellitus, acting directly on pancreatic cells to impair hormone secretion and induce insulin resistance. This connection underscores the need for further investigation into BPA's impact on human health and disease (Provvisiero et al., 2016).
Epoxy Nanocomposites and Mechanical Properties
Research on epoxy nanocomposites, particularly those reinforced with titanium dioxide, shows significant improvements in mechanical properties such as tensile strength, toughness, and fracture resistance. These advancements indicate the potential of epoxy nanocomposites for a wide range of applications, from construction materials to aerospace and optoelectronics, emphasizing the role of nanotechnology in enhancing the performance of traditional materials (Pinto et al., 2015).
Epoxy Blend-based Nanocomposite Coatings
The development of epoxy blend-based nanocomposite coatings has gained attention for their improved adhesion, wear, barrier, and anticorrosion properties. By incorporating conducting polymers, nanocarbons, and inorganic nanoparticles into epoxy blends, these coatings offer enhanced protection against corrosive ions and physical damage, suitable for advanced applications in industries such as aerospace, automotive, and construction (Kausar, 2020).
properties
IUPAC Name |
(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h9,14-15,17,22,25H,3-8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCQSIDXADHVFH-FEUSSREZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CC[C@@]5(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905711 | |
| Record name | 17,21-Dihydroxy-9,11-epoxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione | |
CAS RN |
10072-97-6 | |
| Record name | Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-, (9β,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxy-9,11-epoxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



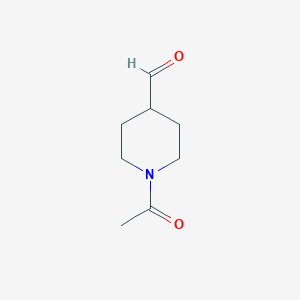
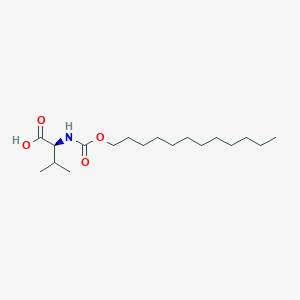
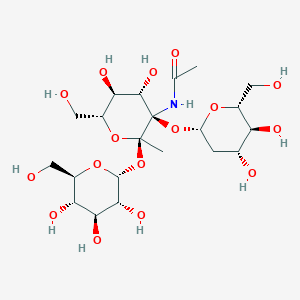
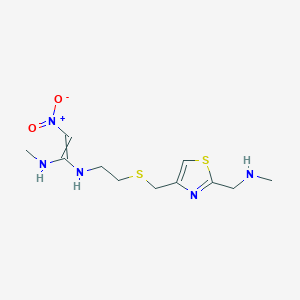
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

